N-(3-phenylpropanoyl)tryptophan

Description

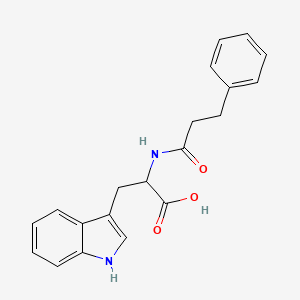

N-(3-Phenylpropanoyl)tryptophan is a tryptophan derivative characterized by a 3-phenylpropanoyl group attached to the amino terminus of the tryptophan backbone.

Properties

Molecular Formula |

C20H20N2O3 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

3-(1H-indol-3-yl)-2-(3-phenylpropanoylamino)propanoic acid |

InChI |

InChI=1S/C20H20N2O3/c23-19(11-10-14-6-2-1-3-7-14)22-18(20(24)25)12-15-13-21-17-9-5-4-8-16(15)17/h1-9,13,18,21H,10-12H2,(H,22,23)(H,24,25) |

InChI Key |

IKWKAVNTITZXAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Ring: Starting from a suitable precursor like 2-nitrotoluene, the indole ring can be synthesized through a Fischer indole synthesis.

Amidation Reaction: The indole derivative is then subjected to an amidation reaction with 3-phenylpropanoic acid under conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer, which can be achieved using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production of ®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the amido group using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in acetic acid for bromination.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Reduced amido derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, ®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its indole moiety, which is common in many bioactive molecules.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile functional groups.

Mechanism of Action

The mechanism of action of ®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The indole ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The phenylpropanamido group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tryptophan Derivatives with Acyl Modifications

N-Acetyltryptophan

- Structure: Acetyl group replaces the 3-phenylpropanoyl moiety.

- Applications : Widely used as a reference standard in pharmaceutical analysis due to its stability and well-characterized properties .

N-Boc-L-Tryptophan

- Structure : Features a tert-butoxycarbonyl (Boc) protecting group.

- Applications: Utilized in chiral separation via molecularly imprinted polymers (MIPs), achieving baseline resolution of enantiomers under optimized chromatographic conditions (methanol/water = 80:20, 0.8 mL/min flow rate) .

- Comparison: The Boc group offers reversible protection for amine functionality, whereas the 3-phenylpropanoyl group may confer irreversible binding or enhanced interaction with hydrophobic targets.

N-Acetyl-6-Chlorotryptophan

- Structure : Incorporates a chlorine atom at the 6-position of the indole ring and an acetylated amine.

Bioactive Tryptophan-Azepine Hybrids

(S)-Methyl 2-(N-(2-(4-Chlorophenyl)-2-Oxoethyl)-4-Methylphenylsulfonamido)-3-(1H-Indol-3-Yl)Propanoate (Compound 3c)

- Structure : Combines tryptophan with a sulfonamido-azepine ring and a 4-chlorophenyl ketone.

- Key Data :

(S)-5-Phenyl-N’-(Thiophen-2-Ylmethylene)-3-Tosyl-1,2,3,6-Tetrahydroazepino[4,5-b]Indole-2-Carbohydrazide (Compound 6x)

- Structure : Features a thiophene moiety and tosyl group integrated into an azepine-indole scaffold.

- Key Data :

3-Phenylpropanoyl-Containing Analogs in Opioid Derivatives

β'-Phenyl Fentanyl (3-Phenylpropanoyl Fentanyl)

- Structure: Shares the 3-phenylpropanoyl group but attached to a piperidine-opioid core.

- Pharmacology: Acts as a potent μ-opioid receptor agonist, with the 3-phenylpropanoyl group contributing to prolonged receptor binding and delayed metabolic clearance .

- Contrast : While structurally similar in the acyl chain, the opioid backbone diverges entirely from tryptophan’s indole-alanine structure, leading to distinct therapeutic and toxicological profiles.

Research Implications and Gaps

- Structural Insights: The 3-phenylpropanoyl group enhances hydrophobicity and binding to hydrophobic enzyme pockets (e.g., APH(4)-Ia’s tryptophan-rich cleft), but its efficacy compared to smaller acyl groups (e.g., acetyl) remains understudied .

- Synthetic Challenges: Azepine-tryptophan hybrids require multi-step syntheses, limiting scalability; future work could optimize routes for N-(3-phenylpropanoyl)tryptophan .

- Pharmacological Potential: While opioid analogs highlight the group’s receptor-binding utility, tryptophan derivatives may target neurological or metabolic pathways instead .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.